Analytical Performance of (N)-Methyl Omeprazole-d3 in a Validated LC-MS/MS Method for CYP2C19 Drug-Drug Interaction Studies
In a validated high-throughput LC-MS/MS method for the simultaneous determination of four CYP probe substrates in human plasma, (±)-omeprazole-d3 (the racemic deuterated internal standard for omeprazole) was used to quantify the CYP2C19 probe substrate omeprazole [1]. The method utilized a specific MRM transition for the internal standard of m/z 349 → 198, providing a distinct mass difference from the analyte's transition of m/z 346 → 198 [1]. The use of this deuterated IS allowed for the accurate correction of matrix effects and extraction variability, achieving the required precision and accuracy for regulatory bioanalysis [1]. While this study used the racemic form, it demonstrates the class-level analytical advantage provided by a deuterated omeprazole internal standard. (N)-Methyl omeprazole-d3 is the required internal standard when (N)-methyl omeprazole itself is the analyte of interest .
| Evidence Dimension | Matrix Effect Correction / Quantification Accuracy |
|---|---|
| Target Compound Data | MS/MS transition: m/z 349 → 198 |
| Comparator Or Baseline | Unlabeled omeprazole analyte: m/z 346 → 198 |
| Quantified Difference | Mass difference of +3 Da |
| Conditions | Human plasma extracted by protein precipitation; analysis by reversed-phase LC-ESI-MS/MS in positive mode [1] |
Why This Matters
This evidence confirms that the deuterium label provides the necessary mass shift for selective detection, a prerequisite for its function as a reliable internal standard, which is directly transferable to the application of (N)-methyl omeprazole-d3 for quantifying (N)-methyl omeprazole.
- [1] Ghosal, A., et al. (2010). Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC–MS/MS—A high throughput approach to evaluate drug–drug interactions. Journal of Chromatography B, 878(15-16), 1169-1177. DOI: 10.1016/j.jchromb.2010.03.026 View Source
